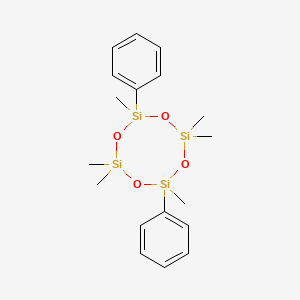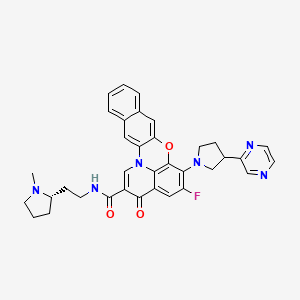
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Overview
Description
Preparation Methods
The synthesis of 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol typically involves the reaction of 1,2,4-triazole with alpha,alpha-bis(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antifungal, antibacterial, and anticancer properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including fungal infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous substances. By inhibiting these enzymes, the compound can exert its antifungal, antibacterial, and anticancer effects .
Comparison with Similar Compounds
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-1-ethanol, alpha-butyl-alpha-(2,4-dichlorophenyl)-:
1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methylene)-alpha-(1,1-dimethylethyl)-:
1H-1,2,4-Triazole-1-ethanol, beta-([1,1’-biphenyl]-4-yloxy)-alpha-(1,1-dimethylethyl)-:
The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which make it a valuable compound for various scientific research applications.
Properties
CAS No. |
76674-14-1 |
|---|---|
Molecular Formula |
C16H13F2N3O |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H13F2N3O/c17-14-5-1-12(2-6-14)16(22,9-21-11-19-10-20-21)13-3-7-15(18)8-4-13/h1-8,10-11,22H,9H2 |
InChI Key |
OGZYWIZILQBEJI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F |
Appearance |
Solid powder |
| 76674-14-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,1-di-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol R 151885 R-151885 R151885 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)








![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)



